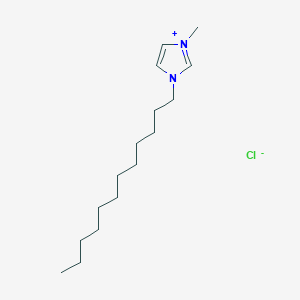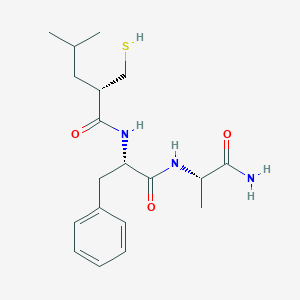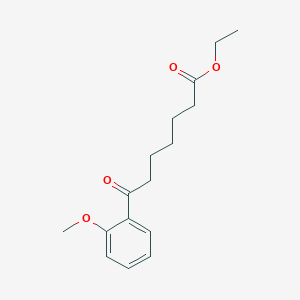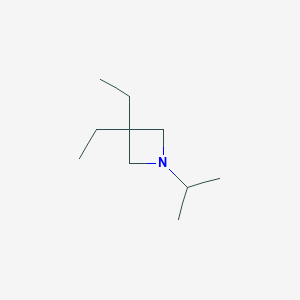
3,3-Diethyl-1-(propan-2-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-1-(propan-2-yl)azetidine, also known as DEPA, is a cyclic organic compound with the molecular formula C10H19N. It is a chiral molecule with two stereoisomers, R-DEPA and S-DEPA. DEPA has gained significant attention in scientific research due to its potential applications in various fields, including organic synthesis, drug development, and material science.
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-1-(propan-2-yl)azetidine is not well understood, but it is believed to interact with biological molecules, such as enzymes, receptors, and ion channels. This compound has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been reported to modulate the activity of GABA(A) receptors, which are important targets for the treatment of anxiety and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has been reported to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of cancer cells, such as breast cancer and melanoma cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Diethyl-1-(propan-2-yl)azetidine has several advantages for lab experiments, including its high purity, stability, and chirality. This compound can be easily synthesized in large quantities, making it a cost-effective chiral building block for organic synthesis. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. This compound may also exhibit different biological activities depending on the stereoisomer, which requires careful characterization and analysis.
Direcciones Futuras
3,3-Diethyl-1-(propan-2-yl)azetidine has a wide range of potential applications in various fields, and future research may focus on the following directions:
1. Development of novel this compound derivatives with improved biological activities and pharmacokinetics.
2. Investigation of the mechanism of action of this compound and its interaction with biological molecules.
3. Exploration of the potential applications of this compound in material science, such as the synthesis of chiral polymers and nanoparticles.
4. Evaluation of the toxicity and safety profile of this compound in vivo and in vitro.
5. Development of new synthetic methods for this compound and its derivatives.
Conclusion:
In conclusion, this compound is a promising chiral molecule with potential applications in various fields, including organic synthesis, drug development, and material science. The synthesis of this compound can be achieved via a Michael addition-cyclization reaction, and this compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has several advantages for lab experiments, such as its high purity, stability, and chirality, but also has some limitations, such as its low solubility. Future research may focus on the development of novel this compound derivatives, investigation of the mechanism of action, exploration of potential applications, and evaluation of toxicity and safety.
Métodos De Síntesis
The synthesis of 3,3-Diethyl-1-(propan-2-yl)azetidine involves the reaction of N-(propan-2-yl)propan-2-amine with ethyl acrylate in the presence of a catalyst. The reaction proceeds via a Michael addition followed by a cyclization step to form the azetidine ring. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The purity of this compound can be further enhanced by using chromatographic techniques.
Aplicaciones Científicas De Investigación
3,3-Diethyl-1-(propan-2-yl)azetidine has been widely used in scientific research, particularly in the fields of organic synthesis and drug development. This compound can be used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also shown promising results as a chiral auxiliary in asymmetric synthesis, enabling the synthesis of enantiopure compounds with high yields and selectivity.
Propiedades
Número CAS |
119219-97-5 |
|---|---|
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
3,3-diethyl-1-propan-2-ylazetidine |
InChI |
InChI=1S/C10H21N/c1-5-10(6-2)7-11(8-10)9(3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
VXGUKZJNIIDJQC-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1)C(C)C)CC |
SMILES canónico |
CCC1(CN(C1)C(C)C)CC |
Sinónimos |
Azetidine, 3,3-diethyl-1-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




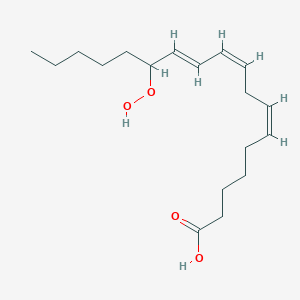




![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)


![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)
